molecular formula C8H8BrFMg B13405244 3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in THF

3-Fluoro-4-methylbenzylmagnesium bromide, 0.25 M in THF

Cat. No.: B13405244
M. Wt: 227.36 g/mol
InChI Key: LJISRYHOAZJCFS-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylbenzylmagnesium bromide is a Grignard reagent with the molecular formula C₈H₇BrFMg (assuming "benzyl" refers to a CH₂ group attached to the aromatic ring). It is supplied as a 0.25 M solution in tetrahydrofuran (THF), a solvent widely used for organometallic reagents due to its ability to stabilize magnesium complexes via coordination .

Properties

Molecular Formula

C8H8BrFMg

Molecular Weight

227.36 g/mol

IUPAC Name

magnesium;2-fluoro-4-methanidyl-1-methylbenzene;bromide

InChI

InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

LJISRYHOAZJCFS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylbenzylmagnesium bromide is typically synthesized by reacting 3-fluoro-4-methylbenzyl bromide with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: Tetrahydrofuran

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

On an industrial scale, the production of 3-fluoro-4-methylbenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems and temperature control are used to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylbenzylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Electrophiles: Alkyl halides, acyl chlorides

    Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere

Major Products

    Alcohols: From reactions with carbonyl compounds

    New Carbon-Carbon Bonds: From reactions with alkyl halides and other electrophiles

Scientific Research Applications

3-Fluoro-4-methylbenzylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a key reagent for forming carbon-carbon bonds in complex molecule synthesis.

    Pharmaceuticals: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of novel materials with specific properties.

    Chemical Biology: For the synthesis of biologically active compounds and probes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylbenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react readily with various electrophiles, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Key Properties :

  • Density : ~0.953 g/mL (for 0.5 M phenyl analog) .
  • Reactivity : Reacts vigorously with water, alcohols, and acidic protons, typical of Grignard reagents.
  • Applications : Used in nucleophilic additions to carbonyl groups, aryl-aryl couplings, and synthesis of fluorinated pharmaceuticals or agrochemicals .
Substituent Effects on Reactivity

Halogen and Alkyl Substituents :

  • 3-Chloro-4-methylphenylmagnesium bromide (0.5 M in 2-MeTHF) : The chloro substituent is more electron-withdrawing than fluorine, reducing nucleophilicity compared to the fluoro analog. However, the methyl group at the 4-position donates electrons via hyperconjugation, partially offsetting this effect .
  • 4-Chloro-3-fluorophenylmagnesium bromide (0.5 M in THF): The combined electron-withdrawing effects of Cl and F substituents result in lower reactivity toward electrophiles compared to mono-halogenated analogs .
  • 3-Fluoro-4-methoxyphenylmagnesium bromide (0.5 M in THF) : The methoxy group is strongly electron-donating, enhancing the nucleophilicity of the magnesium-bound carbon. This contrasts with the methyl group in the target compound, which has a weaker donating effect .

Benzyl vs. Phenyl Derivatives :

  • Benzylmagnesium Bromide (0.5 M in THF) : The benzylic CH₂ group stabilizes the negative charge on magnesium, making benzyl Grignard reagents more reactive than their phenyl counterparts. For example, 3-fluoro-4-methylbenzylmagnesium bromide is expected to exhibit faster reaction kinetics in carbonyl additions compared to 3-fluoro-4-methylphenylmagnesium bromide .
Solvent and Concentration Effects
  • THF vs. 2-MeTHF :

    • THF (Tetrahydrofuran) : Standard solvent for Grignard reagents; stabilizes magnesium via strong coordination but has a lower boiling point (65°C) .
    • 2-MeTHF (2-Methyltetrahydrofuran) : A greener alternative with higher boiling point (80°C) and better thermal stability. Compounds like 3-chloro-4-fluorobenzylmagnesium bromide (0.25 M in 2-MeTHF) demonstrate comparable reactivity to THF-based solutions but with improved handling safety .
  • Concentration :

    • 0.25 M Solutions : Lower concentrations (e.g., the target compound) allow precise stoichiometric control in small-scale syntheses but may require larger volumes for industrial applications.
    • 0.5 M Solutions : Higher concentrations (e.g., 3-fluoro-4-methylphenylmagnesium bromide ) reduce solvent volume but increase viscosity and handling complexity .

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